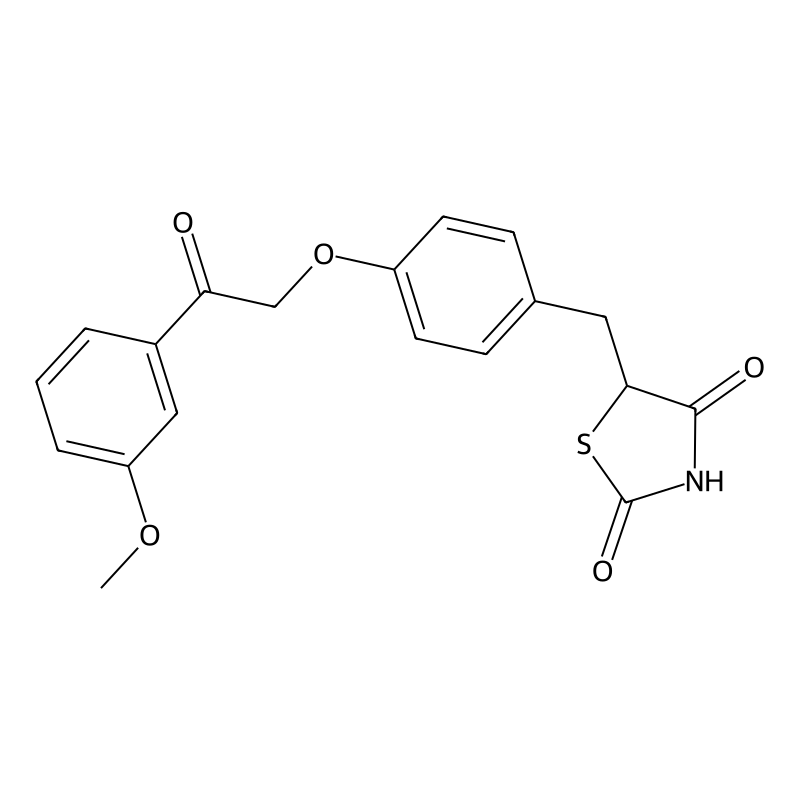

5-(4-(2-(3-Methoxyphenyl)-2-oxoethoxy)benzyl)thiazolidine-2,4-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

MSDC-0602 mitochondrial pyruvate carrier MPC

Mechanism of Action

MSDC-0602 is a modified thiazolidinedione (TZD) designed to have a minimal binding affinity for the nuclear receptor PPARγ [1]. Instead, its primary target is the Mitochondrial Pyruvate Carrier (MPC), a heteromeric complex formed by MPC1 and MPC2 proteins in the inner mitochondrial membrane [2] [3].

The diagram below illustrates its core mechanism and downstream effects.

MSDC-0602 inhibits MPC, reducing pyruvate-driven metabolism and stellate cell activation.

Quantitative Profile & Experimental Data

The tables below summarize key quantitative data and in vivo experimental parameters from the search results.

Table 1: Quantitative Biochemical Profile of MSDC-0602 [1]

| Assay Parameter | Target | Result (IC₅₀ or Activity) | Interpretation |

|---|---|---|---|

| PPARγ Binding | Nuclear Receptor PPARγ | IC₅₀ = 18.25 µM | Minimal binding affinity |

| Mitochondrial Binding | Mitochondrial Pyruvate Carrier (MPC) | IC₅₀ = 1.38 µM | High affinity for primary target |

| PPARγ Transactivation | Gal4-PPARγ in HepG2 cells | Minimal activation at 50 µM | Functionally PPARγ-sparing |

Table 2: Key Parameters from a Preclinical NASH Study [2]

| Study Aspect | Parameter | Details |

|---|---|---|

| Animal Model | Diet | High Trans-Fat, Fructose, Cholesterol (HTF-C) |

| MSDC-0602 Treatment | Dose in Diet | 331 ppm (resulting in 2-5 µM blood concentration) |

| Treatment Duration | 12 weeks (prevention) or 3 weeks (reversal) | |

| Key Outcomes | Liver Fibrosis | Prevented and reversed |

| Stellate Cell Activation | Suppressed (in vivo and in vitro) | |

| Steatosis & Inflammation | Reduced |

Experimental Workflows

Detailed methodologies from key experiments provide a blueprint for validating MSDC-0602's efficacy and mechanism.

In Vitro MPC Binding and Activity Assay [2]

- Assay System: REporter Sensitive to PYRuvate (RESPYR) in HEK293 cells stably expressing MPC2-RLuc8 and MPC1-Venus fusion proteins.

- Measurement: Bioluminescence Resonance Energy Transfer (BRET) is measured using a kinetic plate reader.

- Protocol: Establish a baseline reading in a pyruvate-free buffer, then add MSDC-0602. A decrease in BRET signal upon pyruvate addition indicates MPC inhibition.

- Controls: Validate the system's response with known inhibitors.

Primary Hepatic Stellate Cell (HSC) Activation Assay [2]

- Cell Isolation: Isolate HSCs from mice via liver collagenase perfusion, followed by purification using density gradient centrifugation with Optiprep.

- Culture: Seed cells on standard tissue culture plates in DMEM with 10% FBS.

- Treatment: Apply MSDC-0602 directly to the culture medium.

- Endpoint Analysis: Assess activation markers by quantitative RT-PCR (e.g., α-SMA, Collagen I) and evaluate fibrotic potential.

In Vivo NASH Model and Efficacy Testing [2]

- Animal Model: Use wild-type or liver-specific Mpc2 knockout (LS-Mpc2⁻⁄⁻) male mice on a C57BL/6J background.

- Diet Induction: Feed mice an HTF-C diet for 4-16 weeks to induce NASH.

- Drug Administration: Incorporate MSDC-0602 potassium salt into the HTF-C diet at 331 ppm.

- Assessment: Analyze plasma ALT/AST (liver injury), liver triglycerides (steatosis), and conduct histology (NAS and fibrosis scoring). Measure molecular markers via qPCR.

Therapeutic Implications and Future Directions

MSDC-0602 represents a shift from traditional TZDs by targeting mitochondrial metabolism. This MPC-targeting approach is also being investigated for neurodegenerative diseases like Parkinson's disease, where MPC inhibition showed neuroprotective effects in models by augmenting autophagy and inhibiting neuroinflammation [4]. Ongoing research focuses on developing more potent and selective MPC inhibitors [5] [3].

References

- 1. Azemiglitazone (MSDC-0602) | Mitochondrial pyruvate ... [selleckchem.com]

- 2. Targeting the Mitochondrial Pyruvate Carrier Attenuates ... [pmc.ncbi.nlm.nih.gov]

- 3. Advances in the Development of Mitochondrial Pyruvate ... [mdpi.com]

- 4. Targeting energy metabolism via the mitochondrial ... [molecularneurodegeneration.biomedcentral.com]

- 5. Mitochondrial pyruvate carrier inhibitors improve metabolic ... [sciencedirect.com]

Mechanism of Action and Signaling Pathway

Azemiglitazone is engineered as a second-generation insulin sensitizer. It was designed to harness the beneficial metabolic effects of the first-generation thiazolidinediones (TZDs) like pioglitazone, while avoiding their key safety issues [1] [2].

- Primary Target: The drug directly inhibits the mitochondrial pyruvate carrier (MPC), a protein complex in the inner mitochondrial membrane [1] [3] [2]. The MPC is a newly identified target that sits at a central crossroads of cellular metabolism [1] [4].

- Key Differentiator: Unlike first-generation TZDs that strongly activate the PPARγ nuclear transcription factor, azemiglitazone has minimal PPARγ binding and activation [5] [3] [2]. This is intended to eliminate the side effects associated with PPARγ activation, such as edema, weight gain, and heart failure risks [1] [2].

- Cellular Consequences: By inhibiting the MPC, azemiglitazone reprograms mitochondrial metabolism, shifting the fuel source from glucose to alternative substrates like fatty acids and amino acids [2]. This reprogramming increases insulin sensitivity, reduces insulin resistance, and promotes mitochondrial biogenesis across multiple organs, including the liver, muscle, and adipose tissue [2].

The following diagram illustrates the core mechanism of action and its downstream metabolic effects.

Key Preclinical and Clinical Findings

Extensive research shows azemiglitazone's efficacy in improving glycemic control, liver health, and body composition, both alone and in combination with other therapies.

Quantitative Data Summary

The table below consolidates key quantitative findings from preclinical and clinical studies.

| Study Model / Type | Key Findings | Citation |

|---|---|---|

| Phase 2b EMMINENCE Trial (Human) | 392 MASH patients, 52 weeks: Marked improvement in glycemic control (HbA1c), insulin response, liver injury & MASH biomarkers. No increased edema vs placebo. | [1] [2] [6] |

| Preclinical (db/db mice) | Combination with GLP-1 Liraglutide: Preserved lean body mass (vs. decrease with Liraglutide alone). Synergistic improvement in glucose tolerance. | [1] |

| Preclinical (DIO mice) | Combination with Tirzepatide: Enhanced muscle mass/function; Synergistic white adipose tissue "beiging" (7-fold ↑ UCP1); Reduced weight rebound after stopping Tirzepatide. | [7] |

| In Vitro (HepG2 cells) | Minimal activation of PPARγ even at high concentrations (50 μM), confirming its PPARγ-sparing design. | [3] |

Experimental Protocols from Cited Research

For researchers looking to replicate or understand the foundational studies, here are summaries of the key methodologies.

In Vitro PPARγ Activation Assay [3]

- Cell Line: HepG2 hepatoma cells.

- Transfection & Reporter System: Cells were co-transfected with a Gal4-PPARγ construct (containing the ligand binding domain), a Gal4-responsive firefly luciferase reporter, and an SV40-driven renilla luciferase control.

- Treatment: Transfected cells were treated with azemiglitazone (0.5 nM to 50 μM), reference PPARγ agonists (rosiglitazone, pioglitazone), or a PPARα agonist for 24 hours.

- Measurement: Luciferase activity was measured 48 hours post-transfection using a dual-luciferase kit. Firefly luciferase readings were normalized to renilla to calculate relative activation.

Preclinical Body Composition Study [1]

- Animal Model: Diabetic db/db mice.

- Treatment Groups: Included groups treated with the GLP-1 agonist liraglutide alone, azemiglitazone alone, and their combination.

- Body Composition Analysis: New body composition measurements were performed to assess lean body mass.

- Glucose Tolerance Test (GTT): An intraperitoneal GTT was conducted. Blood glucose and insulin levels were monitored, and pancreatic insulin content was measured post-study.

Preclinical Combination Therapy Study [7]

- Animal Model: Mixed-sex diet-induced obese (DIO) mice.

- Treatment: Mice were treated with a combination of azemiglitazone and the dual GLP-1/GIP agonist tirzepatide.

- Muscle & Fat Analysis: Skeletal muscle mass, strength, and mitochondrial function were assessed. Subcutaneous white adipose tissue (WAT) was analyzed for adipocyte size, gene expression (UCP1, PRDM16), and inflammatory markers.

- Weight Rebound Phase: After discontinuation of tirzepatide, some groups continued on azemiglitazone to monitor weight regain.

Research Significance and Future Directions

Azemiglitazone represents a shift towards targeting mitochondrial metabolism to address insulin resistance. Its potential is particularly evident in combination therapies, as it may mitigate the lean muscle mass loss associated with GLP-1 receptor agonists, promoting higher-quality weight loss [1] [7]. By improving adipose tissue health and reducing inflammation, it also addresses key pathophysiological factors in MASH and cardiovascular disease [7] [2].

The planned Phase 3 trials will be crucial in confirming if azemiglitazone can fulfill its promise as a cornerstone therapy for a range of chronic metabolic diseases [1] [2].

References

- 1. Late Breaking Poster Shows a Novel Oral Insulin ... Sensitizer [biospace.com]

- 2. pipeline [ciriustx.com]

- 3. Azemiglitazone (MSDC-0602) | Mitochondrial pyruvate ... [selleckchem.com]

- 4. Manipulating mitochondrial pyruvate carrier function causes ... [pmc.ncbi.nlm.nih.gov]

- 5. - Wikipedia Azemiglitazone [en.wikipedia.org]

- 6. MSDC-0602K - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 7. CIR-0602K Demonstrates Synergistic Metabolic Benefit ... [prnewswire.com]

Comprehensive Technical Guide: AzEMIGLITAZONE's PPARγ-Independent Mechanisms

Introduction and Drug Profile

Azemiglitazone (development code MSDC-0602K) represents a significant advancement in the development of insulin-sensitizing therapeutics that target metabolic diseases while minimizing the side effects associated with traditional thiazolidinediones (TZDs). This new chemical entity, developed by Cirius Therapeutics, functions as a mitochondrial target of thiazolidinediones (mTOT) modulator and is currently in Phase II clinical trials for Metabolic Dysfunction-Associated Steatohepatitis (MASH), with previous investigation for type 2 diabetes and polycystic kidney disease [1]. Unlike first-generation TZDs that primarily target the nuclear receptor PPARγ, azemiglitazone exhibits a distinct mechanism of action centered on modulating mitochondrial pyruvate metabolism while demonstrating reduced PPARγ binding affinity, resulting in an improved safety profile regarding side effects such as weight gain, edema, and bone loss [2].

The therapeutic rationale for developing azemiglitazone stems from the need to maintain the insulin-sensitizing benefits of TZDs while circumventing their dose-limiting adverse effects, which have restricted their clinical utility. Research has revealed that many metabolic benefits previously attributed to PPARγ activation actually occur through PPARγ-independent pathways, particularly those involving mitochondrial pyruvate carrier (MPC) inhibition [3]. This whitepaper provides an in-depth technical analysis of azemiglitazone's PPARγ-independent mechanisms, experimental methodologies for their investigation, and implications for targeting metabolic diseases.

Core Mechanism: Mitochondrial Pyruvate Carrier (MPC) Modulation

The mTOT Target and Mitochondrial Pyruvate Regulation

Azemiglitazone's primary PPARγ-independent mechanism centers on its modulation of the mitochondrial target of thiazolidinediones (mTOT), a complex that includes components of the mitochondrial pyruvate carrier (MPC) [1]. The MPC is a heteromeric protein complex located in the mitochondrial inner membrane, composed of MPC1 and MPC2 subunits, which mediates the transport of pyruvate from the cytosol into the mitochondrial matrix [3]. This transport serves as a critical metabolic gateway because mitochondrial pyruvate represents a key substrate for multiple essential pathways: (1) the tricarboxylic acid (TCA) cycle for ATP production via oxidative phosphorylation; (2) biosynthesis of fatty acids and amino acids; and (3) anaplerotic reactions that replenish TCA cycle intermediates [3].

By partially inhibiting the MPC, azemiglitazone orchestrates a metabolic reprogramming that underlies its therapeutic effects. This inhibition reduces pyruvate flux into mitochondria, leading to: (1) decreased acetyl-CoA production; (2) altered TCA cycle activity; (3) changes in metabolite abundances that influence epigenetic regulation; and (4) shift in substrate allocation away from biosynthetic pathways that promote fibrotic processes [3]. The metabolic alterations created by MPC modulation represent a fundamentally different approach to insulin sensitization compared to the transcriptional regulation mediated by PPARγ activation.

Key Mechanistic Differences from Traditional TZDs

Table 1: Comparative Mechanisms of Azemiglitazone versus Traditional TZDs

| Feature | Azemiglitazone | Traditional TZDs (e.g., Rosiglitazone) |

|---|---|---|

| Primary Target | mTOT/MPC complex | PPARγ nuclear receptor |

| PPARγ Binding | Minimal affinity | High affinity (nM range) |

| Pyruvate Transport | Partial inhibition | Variable effects |

| Adipogenesis | Minimal promotion | Strong promotion |

| Bone Formation | Minimal inhibition | Significant inhibition |

| Clinical Side Effects | Reduced incidence | Weight gain, edema, bone loss |

The fundamental distinction between azemiglitazone and traditional TZDs lies in their primary molecular targets. While rosiglitazone functions as a high-affinity PPARγ agonist (EC~50~ = 0.047 μM), azemiglitazone exhibits significantly reduced PPARγ binding affinity and instead targets mitochondrial pyruvate metabolism [4]. This target selectivity translates to divergent effects on cellular differentiation and function. Unlike rosiglitazone, which strongly promotes adipocyte differentiation and inhibits osteoblastogenesis, azemiglitazone demonstrates minimal effects on these processes, explaining its improved side effect profile [2] [4].

Additional PPARγ-independent effects observed with TZDs include inhibition of acyl-CoA synthetase activity, as demonstrated with rosiglitazone in human arterial smooth muscle cells and macrophages [5]. However, azemiglitazone's specific effects on this pathway remain to be fully elucidated, though its mTOT modulation likely produces distinct metabolic consequences that contribute to its insulin-sensitizing actions while avoiding the PPARγ-mediated adverse effects that have limited earlier TZDs.

Quantitative Experimental Data

Efficacy and Metabolic Parameters

Table 2: Quantitative Effects of mTOT Modulation on Metabolic Parameters

| Parameter | Experimental System | Effect of MPC Inhibition | Significance |

|---|---|---|---|

| ROS Production | Corneal myofibroblasts | ↓ 45-60% | Reduced oxidative stress |

| α-SMA Expression | Corneal myofibroblasts | ↓ 50-70% | Anti-fibrotic effect |

| Extracellular Trap Release | Human neutrophils | ↓ 30-40% | Anti-inflammatory |

| Glucose Uptake | 3T3-L1 adipocytes | ↑ 2.5-3.5 fold | Insulin sensitization |

| Histone H3 Acetylation | Corneal fibroblasts | ↑ 25-40% | Epigenetic remodeling |

| Apoptosis Resistance | Lipotoxic pancreatic islets | ↓ 35-50% | β-cell protection |

Research with azemiglitazone and other mTOT modulators has demonstrated significant effects on critical metabolic and fibrotic parameters across multiple experimental systems. In corneal myofibroblasts, MPC inhibition with either troglitazone or the specific inhibitor UK5099 reduced α-smooth muscle actin (α-SMA) expression by 50-70%, indicating potent anti-fibrotic activity [3]. This effect occurred independently of PPARγ, as confirmed through antagonist studies with GW9662. Similarly, in lipotoxic human pancreatic islets, rosiglitazone (which shares mTOT activity) reduced apoptosis by 35-50% through mechanisms involving reduced iNOS expression and oxidative stress [6].

In immune cell models, MPC inhibition significantly affected neutrophil function, reducing extracellular trap (NET) release by 30-40% without substantially altering overall bioenergetics, indicating selective modulation of inflammatory pathways [7]. These quantitative findings demonstrate the broad therapeutic potential of mTOT modulation across metabolic, fibrotic, and inflammatory conditions.

Experimental Protocols and Methodologies

Assessing mTOT-Dependent Mechanisms

1. Mitochondrial Pyruvate Carrier Inhibition Assay

- Cell Culture: Primary feline corneal fibroblasts or human cell lines (e.g., HepG2, 3T3-L1) are plated on collagen-coated dishes at 2.5-3.0×10⁴ cells/cm² in high-glucose DMEM/F-12 with 1% charcoal-stripped FBS [3].

- Differentiation: Treat cells with 1 ng/mL recombinant human TGF-β1 for 48 hours to induce myofibroblast trans-differentiation [3].

- Drug Treatment: Apply test compounds (12.5 μM troglitazone, 30 μM UK5099, or azemiglitazone) in 0.1% DMSO vehicle for 24-72 hours. Include PPARγ antagonist (10 μM GW9662) added 30 minutes before TZDs to confirm PPARγ-independent effects [3].

- Metabolomic Analysis: Extract metabolites using 80% methanol. Analyze via LC-MS with focus on TCA intermediates, acetyl-CoA, and related metabolites [3].

- Functional Assays: Assess fibrosis markers (α-SMA, collagen), mitochondrial function (Seahorse analyzer), and gene expression (qRT-PCR) [3].

2. PPARγ Binding and Activation Assays

- TR-FRET Binding Assay: Incubate purified human PPARγ LBD with test compounds and fluorescent-labeled reference ligand. Calculate IC~50~ from competitive displacement curves [4].

- Transactivation Assay: Transferd HEK293T cells with GAL4-PPARγ chimera and UAS-driven luciferase reporter. Treat with compounds for 24 hours and measure luciferase activity [4].

- Co-regulator Profiling: Use peptide microarray or co-IP to assess recruitment of specific co-activators (e.g., SRC-1, TRAP220) and co-repressors [4].

In Vivo Efficacy Studies

1. Metabolic Disease Models

- Animal Model: Employ diabetic KKAy mice (4-month-old) with obesity and hyperglycemia [4].

- Dosing: Administer azemiglitazone (75 mg/kg), rosiglitazone (5 mg/kg), or vehicle for 21 days [4].

- Metabolic Assessments: Measure fasting blood glucose (days 3, 7, 14, 21), perform oral glucose tolerance tests (OGTT; 2 g/kg glucose), and insulin tolerance tests (ITT; 1 IU/kg insulin) [4].

- Endpoint Analyses: Collect tissues for histology, gene expression, and metabolic profiling. Assess body weight changes, adiposity, and bone density [4].

2. Fibrosis Models

- Corneal Fibrosis: Perform photorefractive keratectomy (PRK) on cat corneas, apply topical troglitazone or azemiglitazone 2 weeks post-surgery, and evaluate haze formation and α-SMA expression [3].

- Liver Fibrosis: Use MASH diet models (e.g., methionine-choline deficient, high-fat) with azemiglitazone treatment for 8-12 weeks. Assess fibrosis through collagen staining, hydroxyproline content, and NAFLD Activity Score [1] [2].

Signaling Pathways and Metabolic Reprogramming

The PPARγ-independent effects of azemiglitazone primarily involve metabolic reprogramming through modulation of mitochondrial pyruvate handling. The following diagram illustrates the key signaling pathways and metabolic changes resulting from mTOT modulation:

The diagram above illustrates how azemiglitazone's inhibition of the mitochondrial pyruvate carrier (MPC) modulates key metabolic pathways. By reducing pyruvate flux into mitochondria, azemiglitazone: (1) decreases acetyl-CoA production; (2) shifts pyruvate toward alternative metabolic fates including antioxidant pathways; (3) alters TCA cycle metabolites that influence epigenetic regulation; and (4) reduces substrate availability for biosynthetic processes that drive fibrosis and inflammation [3]. These metabolic changes collectively improve insulin sensitivity through PPARγ-independent mechanisms.

Key Metabolic Shifts and Functional Consequences

The inhibition of mitochondrial pyruvate import by azemiglitazone creates several metabolically consequential shifts:

Glutamate Allocation Decision: MPC inhibition creates an inflection point in glutamate utilization, directing this metabolite either toward proline synthesis (which fuels collagen deposition) or the Krebs cycle (for energy production), thereby limiting substrate availability for fibrotic processes [3].

Acetyl-CoA and Epigenetic Regulation: Reduced mitochondrial pyruvate metabolism decreases acetyl-CoA availability for histone acetylation, leading to altered gene expression patterns. MPC inhibition increases nuclear acetyl-CoA abundance and histone H3 acetylation, suggesting epigenetic mechanisms reinforce the less fibrotic cellular phenotype [3].

Redox Homeostasis: Azemiglitazone and related compounds increase expression of antioxidant enzymes including glutathione peroxidase (GPx) and superoxide dismutase (SOD), reducing oxidative stress independently of PPARγ [6]. This effect likely contributes to their protective actions in lipotoxic conditions.

Uncoupling Protein Regulation: TZDs increase UCP2 expression through PPARγ-independent mechanisms, enhancing mitochondrial uncoupling that appears to display antioxidant activity in lipotoxic models [6].

Clinical Translation and Therapeutic Applications

Metabolic Dysfunction-Associated Steatohepatitis (MASH)

Azemiglitazone has demonstrated significant potential for treating MASH, a progressive liver disease frequently associated with type 2 diabetes and obesity. According to GlobalData, Phase II drugs for MASH have a 25% phase transition success rate (PTSR) indication benchmark for progression into Phase III [1]. Although a Phase II trial of azemiglitazone in MASH patients with F1-F3 fibrosis did not achieve its primary endpoint of reducing NAFLD Activity Score (NAS) without worsening fibrosis, the drug demonstrated notable metabolic effects and was associated with minimal side effects compared to traditional PPARγ agonists [2].

The therapeutic potential of azemiglitazone in MASH and related conditions stems from its ability to target multiple pathological processes: (1) reducing hepatic steatosis through modulation of pyruvate metabolism; (2) decreasing inflammation via effects on immune cell function; (3) limiting fibrogenesis through metabolic reprogramming of myofibroblasts; and (4) improving insulin sensitivity in peripheral tissues [1] [2]. These multi-faceted actions position azemiglitazone as a promising candidate for treating complex metabolic diseases with hepatic manifestations.

Advantages in Specific Patient Populations

The PPARγ-sparing profile of azemiglitazone offers particular advantages for specific patient populations:

Bone Health Considerations: Unlike traditional TZDs that significantly inhibit osteoblastogenesis and increase fracture risk, azemiglitazone demonstrates minimal effects on bone formation, making it more suitable for patients with osteoporosis or elevated fracture risk [4].

Weight Management: Azemiglitazone treatment is associated with reduced weight gain compared to rosiglitazone, addressing a significant limitation of traditional TZDs [4].

Cardiovascular Risk Profile: By avoiding strong PPARγ activation, azemiglitazone may reduce the risk of fluid retention and edema that complicate TZD use in patients with heart failure [2].

Conclusion and Future Directions

Azemiglitazone represents a paradigm shift in targeting insulin resistance and metabolic diseases by leveraging PPARγ-independent pathways centered on mitochondrial pyruvate metabolism. Its primary mechanism involving mTOT/MPC modulation enables beneficial metabolic effects while minimizing the adverse effects that have limited traditional TZDs. The experimental evidence demonstrates that azemiglitazone orchestrates a comprehensive metabolic reprogramming that impacts fibrotic processes, inflammatory responses, and insulin sensitivity through distinct pathways from PPARγ activation.

References

- 1. Azemiglitazone by Cirius Therapeutics for Metabolic ... [pharmaceutical-technology.com]

- 2. Innovative Drugs First Implemented in Type 2 Diabetes ... [pmc.ncbi.nlm.nih.gov]

- 3. Manipulating mitochondrial pyruvate carrier function causes ... [pmc.ncbi.nlm.nih.gov]

- 4. Identification of a novel selective agonist of PPARγ with no ... [nature.com]

- 5. Rosiglitazone inhibits acyl-CoA synthetase activity and fatty ... [pubmed.ncbi.nlm.nih.gov]

- 6. independent effects of rosiglitazone on lipotoxic human ... [pubmed.ncbi.nlm.nih.gov]

- 7. Mitochondrial metabolism is rapidly re-activated in mature ... [pmc.ncbi.nlm.nih.gov]

Azemiglitazone insulin receptor modulation

Mechanism of Action: MPC Inhibition

Azemiglitazone is a second-generation insulin sensitizer designed to target the Mitochondrial Pyruvate Carrier (MPC) with minimal activation of the nuclear receptor PPARγ, which is associated with side effects of first-generation thiazolidinediones [1] [2].

The proposed mechanism suggests that by inhibiting the MPC, Azemiglitazone reduces the flux of pyruvate into the mitochondrial matrix. This alteration in fuel metabolism is thought to improve insulin sensitivity in key tissues like the liver, adipose tissue, and skeletal muscle [1] [2]. The following diagram illustrates this proposed signaling pathway and its metabolic consequences.

Quantitative Data on Target Binding

The table below summarizes the available quantitative data that distinguishes Azemiglitazone's binding affinity for its primary target (MPC) versus the off-target receptor (PPARγ).

| Target | Reported Affinity (IC₅₀) | Experimental Context | Significance |

|---|---|---|---|

| MPC | 1.38 μM | Mitochondrial binding assay [3] | Primary intended target; modulates central carbon metabolism [3]. |

| PPARγ | 18.25 μM | Competitive binding assay (LanthaScreen TR-FRET) [3] | Low binding affinity; designed to minimize side effects from PPARγ activation [3] [4]. |

| Insulin Receptor | Listed as "modulator" [5] | DrugBank database (target listed, no pharmacodynamic details) [5] | The specific nature of this modulation is not detailed in the available literature. |

Experimental Evidence & Research Models

Research on Azemiglitazone utilizes various models to elucidate its mechanism and therapeutic potential.

- In Vitro Models: Studies in HepG2 hepatoma cells demonstrate that Azemiglitazone only minimally activates a Gal4-PPARγ reporter system even at high concentrations (50 μM), confirming its weak PPARγ agonism [3]. Crosslinking studies show Azemiglitazone specifically interacts with the MPC2 subunit and inhibits pyruvate oxidation in liver mitochondria [4].

- In Vivo Models: In diet-induced obese (DIO) C57BL/6 mice, oral Azemiglitazone (achieving blood levels of 2-5 μM) improved insulin sensitivity, reduced plasma insulin, and enhanced mitochondrial oxygen consumption [4]. In mouse models of NASH (non-alcoholic steatohepatitis), treatment reduced liver injury and prevented fibrosis [4].

- Clinical Observations: A post-hoc analysis of a Phase 2B trial in patients with MASH (Metabolic dysfunction-Associated Steatohepatitis) and type 2 diabetes found that adding Azemiglitazone to stable GLP-1 agonist therapy improved HbA1c and liver histology [2]. Preclinical data from db/db mice further suggested the combination with a GLP-1 agonist preserves lean body mass, which is often lost with GLP-1 treatment alone [2].

Research Implications & Knowledge Gaps

The research suggests Azemiglitazone's insulin-sensitizing effects are mediated by mitochondrial MPC inhibition, a distinct pathway from first-generation TZDs [1] [2]. This mechanism offers a potential improved safety profile and combination therapy benefits, particularly with GLP-1 receptor agonists [2].

A significant knowledge gap remains regarding the specific nature of its interaction with the insulin receptor [5]. The available literature does not provide detailed experimental protocols or data on how Azemiglitazone might directly modulate the insulin receptor. Further investigation is needed to clarify whether the insulin receptor modulation is a primary or secondary effect of MPC inhibition.

References

- 1. Computational structural prediction and chemical inhibition of ... [pmc.ncbi.nlm.nih.gov]

- 2. Late Breaking Poster Shows a Novel Oral Insulin Sensitizer ... [biospace.com]

- 3. Azemiglitazone (MSDC-0602) | Mitochondrial pyruvate ... [selleckchem.com]

- 4. Azemiglitazone (MSDC-0602) | MPC Inhibitor [medchemexpress.com]

- 5. Azemiglitazone: Uses, Interactions, Mechanism of Action [go.drugbank.com]

Compound Overview and Mechanism of Action

Azemiglitazone is an orally active, thiazolidinedione (TZD)-like molecule developed to overcome the limitations of first-generation TZDs like pioglitazone [1] [2]. It is designed to harness the beneficial insulin-sensitizing effects while avoiding the side effects associated with strong PPARγ activation, such as weight gain, edema, and bone loss [1] [3] [2].

Its primary mechanism of action is through the inhibition of the Mitochondrial Pyruvate Carrier (MPC) [4] [5] [1]. The MPC sits at a critical junction in cellular metabolism, governing the flux of pyruvate into the mitochondria. By modulating this target, Azemiglitazone reprograms central carbon metabolism, reducing insulin resistance in key tissues like liver, muscle, and adipose tissue [6] [5] [1].

The following diagram illustrates the core mechanism and downstream effects of MPC inhibition by Azemiglitazone.

Azemiglitazone inhibits the MPC, reducing pyruvate influx into mitochondria and triggering metabolic reprogramming that improves insulin sensitivity systemically [4] [6] [5].

A key differentiator for Azemiglitazone is its low affinity for PPARγ, which allows it to act as a mitochondrial-targeted insulin sensitizer without being a direct PPARγ agonist [4] [1] [3].

Key Quantitative Data and Binding Affinity

The table below summarizes the primary quantitative pharmacological data available for Azemiglitazone.

| Parameter | Value | Experimental Context | Source/Reference |

|---|---|---|---|

| PPARγ Binding (IC₅₀) | 18.25 µM | Competitive binding assay (LanthaScreen TR-FRET) | [4] [5] |

| Mitochondrial Binding (IC₅₀) | 1.38 µM | Mitochondrial binding assay | [5] |

| In Vivo Blood Concentration | 2-5 µM | Diet-Induced Obese (DIO) C57BL/6 mice, oral administration (300 ppm in diet) | [4] |

| In Vitro Solubility (DMSO) | 82-125 mg/mL (220.78-336.56 mM) | For cell-based assays | [4] [5] |

Experimental Models and Protocols

In Vitro Assays

1. PPARγ Binding Assay

- Objective: Determine the binding affinity of Azemiglitazone to the PPARγ ligand-binding domain.

- Protocol Summary:

- Assay Type: LanthaScreen TR-FRET competitive binding assay.

- Procedure: The assay is performed according to the manufacturer's (Invitrogen) protocol. A known PPARγ ligand is labeled, and the test compound's ability to displace it is measured via fluorescence resonance energy transfer (FRET).

- Data Analysis: IC₅₀ values are determined using appropriate software (e.g., Gen5 software from BioTek Instruments), typically from three separate assays [4] [5].

2. Cell-Based Transactivation Assay

- Objective: Assess the ability of Azemiglitazone to activate PPARγ-mediated transcription.

- Protocol Summary:

- Cell Line: HepG2 hepatoma cells.

- Transfection: Co-transfect with an expression vector for Gal4-PPARγ (containing only the ligand-binding domain), a firefly luciferase reporter construct driven by Gal4 response elements, and a control SV40-driven renilla luciferase construct.

- Treatment: Incubate transfected cells with Azemiglitazone (typical concentration range: 0.5 nM to 50 µM) for 24 hours.

- Measurement: Lyse cells and measure firefly and renilla luciferase activity using a dual-luciferase assay kit (e.g., Dual-Glo). Correct firefly luciferase activity for transfection efficiency using renilla luciferase activity. Normalize results to vehicle (DMSO) control [5].

- Expected Outcome: Azemiglitazone shows minimal activation of Gal4-PPARγ even at high concentrations (e.g., 50 µM), confirming its low PPARγ agonism [5].

In Vivo Models and Dosing

The table below outlines established animal models and dosing regimens for evaluating Azemiglitazone in metabolic diseases.

| Disease Model | Species/Strain | Formulation & Administration | Treatment Duration | Key Measured Outcomes |

|---|---|---|---|---|

| Obesity/Insulin Resistance | Diet-Induced Obese (DIO) C57BL/6 mice [4] | 300 ppm in diet (oral), achieving 2-5 µM blood concentration [4] | 2-4 weeks [4] | Improved glucose infusion rate, tissue glucose uptake, plasma insulin, mitochondrial oxygen consumption [4] |

| NASH/MASH | HTF-C diet-fed C57BL/6J mice [4] | 331 ppm potassium salt in diet (oral), achieving 2-5 µM blood concentration [4] | 12 weeks (prevention) or 3 weeks (reversal) [4] | Reduced plasma ALT/AST, suppressed stellate cell activation, reduced liver fibrosis [4] |

| Combination Therapy | Diet-Induced Obese (DIO) mice [6] | Azemiglitazone potassium (CIR-0602K) in combination with Tirzepatide [6] | Varies (e.g., with washout/reboot phases) [6] | Preserved lean mass, enhanced muscle function, adipose tissue "beiging", reduced weight rebound [6] |

Research Applications and Synergistic Potential

A highly relevant and active area of research involves combining Azemiglitazone with incretin-based therapies like GLP-1 receptor agonists (e.g., liraglutide) and GLP-1/GIP dual agonists (e.g., tirzepatide) [6] [1] [2].

- Preserving Lean Mass: GLP-1 agonists cause significant weight loss but reduce both adipose and lean muscle mass. Preclinical studies show Azemiglitazone co-administration significantly preserves lean body mass [6] [1] [2].

- Synergistic Metabolic Improvements: The combination leads to greater improvement in glucose tolerance and insulin sensitivity than either agent alone [6] [1].

- Adipose Tissue Remodeling: The combination synergistically transforms adipose tissue, inducing "beiging" of white adipose tissue (increased UCP1 and PRDM16 expression), reducing adipocyte size, and decreasing inflammation [6].

- Reducing Weight Rebound: After discontinuing tirzepatide, continuing Azemiglitazone treatment significantly attenuated weight rebound in mice, maintaining a substantial portion of the lost weight [6].

Availability and Specifications for Researchers

Azemiglitazone is commercially available for research purposes from chemical suppliers.

- CAS Number: 1133819-87-0 [4] [5] [3]

- Molecular Formula: C₁₉H₁₇NO₅S [4] [5] [3]

- Molecular Weight: 371.41 g/mol [4] [5] [3]

- Purity: Typically >97% for research compounds [4]

- Formulation: Often provided as the potassium salt (MSDC-0602K or CIR-0602K) for improved properties [7] [3]

References

- 1. June 5, 2024 [ciriustx.com]

- 2. Late Breaking Poster Shows a Novel Oral Insulin Sensitizer ... [biospace.com]

- 3. Azemiglitazone [en.wikipedia.org]

- 4. Azemiglitazone (MSDC-0602) | MPC Inhibitor [medchemexpress.com]

- 5. Azemiglitazone (MSDC-0602) | Mitochondrial pyruvate ... [selleckchem.com]

- 6. CIR-0602K Demonstrates Synergistic Metabolic Benefit ... [finance.yahoo.com]

- 7. Azemiglitazone by Cirius Therapeutics for Metabolic ... [pharmaceutical-technology.com]

Mechanism of Action & Signaling Pathways

Azemiglitazone is a second-generation insulin sensitizer designed to overcome the limitations of traditional thiazolidinediones (TZDs) like pioglitazone. Its primary mechanism involves modulating mitochondrial metabolism with minimal activation of the PPARγ pathway, which is linked to side effects such as weight gain and edema [1] [2].

The following diagram illustrates the core mechanistic pathway of MPC inhibition by azemiglitazone and its subsequent metabolic effects.

Azemiglitazone inhibits the mitochondrial pyruvate carrier (MPC), triggering metabolic reprogramming that improves insulin sensitivity and organ function.

Detailed Preclinical and Clinical Evidence

Preclinical Data from Combination Studies

Recent studies investigate azemiglitazone combined with incretin therapies like tirzepatide (a GLP-1/GIP dual agonist). Key findings from diet-induced obese (DIO) mouse models are summarized below [3] [4].

| Organ/Tissue | Key Findings (CIR-0602K + Tirzepatide) |

|---|---|

| Skeletal Muscle | Offsets tirzepatide-associated loss of muscle mass, strength, and mitochondria; Enhances metabolic function and gene expression for slow-twitch fibers [3] [4]. |

| White Adipose Tissue (WAT) | Synergistically remodels WAT: dramatically decreases adipocyte size, decreases inflammation, increases "beiging" (7-fold ↑ UCP1), increases adiponectin [3] [4]. |

| Weight Rebound | After tirzepatide discontinuation, continued CIR-0602K maintains ~50% of weight loss (up to 90% in more obese mice) and significantly attenuates weight rebound [3] [4]. |

| General Metabolic Effects | Reduces visceral-to-subcutaneous fat ratio; Triples expression of FGF-21 in WAT [3] [4]. |

The experimental workflow for these preclinical combination studies is shown below.

Experimental workflow for preclinical studies of CIR-0602K in diet-induced obese mouse models.

Clinical Development and Trials

Azemiglitazone has been evaluated in multiple clinical trials. A Phase 2b study called EMMINENCE investigated its use in patients with MASH [3] [2].

- Phase 2b (EMMINENCE): This 52-week, placebo-controlled study in 392 participants with MASH, with or without T2D, demonstrated that azemiglitazone markedly lowered HbA1c and insulin levels, and reduced liver injury and MASH markers, including in patients on existing GLP-1 therapy [3].

- Phase 2a (T2D): A 28-day, placebo-controlled study in 129 participants with T2D showed the drug significantly lowered HbA1c and insulin levels [3].

- Future Directions: A Phase 2a study in people with type 1 diabetes (T1D) is expected to begin in the fourth quarter of 2025 [3].

Future Perspectives in Therapy

Azemiglitazone represents a shift towards targeting mitochondrial metabolism and insulin resistance. Its potential as a cornerstone therapy lies in its ability to address key pathophysiological defects in muscle and adipose tissue. The synergistic combination with GLP-1-based therapies could offer a powerful approach for treating T2D, obesity, MASH, and related cardiometabolic diseases by simultaneously promoting weight loss, improving body composition, and enhancing metabolic health [3] [4] [5].

References

- 1. Azemiglitazone (MSDC-0602) | MPC Inhibitor [medchemexpress.com]

- 2. - Wikipedia Azemiglitazone [en.wikipedia.org]

- 3. CIR-0602K Demonstrates Synergistic Metabolic Benefit ... [morningstar.com]

- 4. CIR-0602K Demonstrates Synergistic Metabolic Benefit ... [prnewswire.com]

- 5. Innovative Drugs First Implemented in Type 2 Diabetes ... [pmc.ncbi.nlm.nih.gov]

Mechanism of Action: Targeting Mitochondrial Metabolism

Azemiglitazone's pharmacology is distinguished from first-generation thiazolidinediones (TZDs) like pioglitazone and rosiglitazone by its primary action on the mitochondrial pyruvate carrier (MPC) while minimizing direct activation of the nuclear transcription factor PPAR-γ [1] [2] [3]. This unique mechanism underlies its improved safety profile.

The diagram below illustrates the proposed mitochondrial-targeted mechanism of azemiglitazone and its functional consequences.

Azemiglitazone acts via the mitochondrial MPC to improve metabolic health.

Modulating the MPC affects central carbon metabolism, reducing the conversion of pyruvate to acetyl-CoA in the mitochondria. This, in turn, decreases the substrate available for de novo lipogenesis and hepatic gluconeogenesis, two key pathological processes in type 2 diabetes and MASH [3] [4]. The downstream effects include improved whole-body insulin sensitivity and reduced fasting insulin levels without the PPAR-γ-mediated side effects like significant weight gain and edema [1] [2].

Quantitative Efficacy and Safety Data

The tables below summarize quantitative findings from pre-clinical and clinical studies, highlighting azemiglitazone's efficacy and its synergistic potential with GLP-1 receptor agonists.

Table 1: Key Efficacy Outcomes from Clinical and Pre-clinical Studies

| Parameter | Findings with Azemiglitazone | Study Details |

|---|---|---|

| Glycemic Control | Improved HbA1c and liver histology in patients on stable GLP-1 therapy [1] [2]. | Post-hoc analysis of 23 patients with T2D and MASH from Phase 2B EMMINENCE trial (52 weeks). |

| Body Composition | Significant preservation of lean body mass in combination with liraglutide vs. liraglutide alone [1] [2]. | Pre-clinical study in diabetic db/db mice. |

| Glucose Tolerance | Synergistic improvement with less elevation of circulating insulin [1] [2]. | Pre-clinical study in diabetic db/db mice. |

| Brown Adipose Tissue | Increased amount alone and in combination with liraglutide [1] [2]. | Pre-clinical study in diabetic db/db mice. |

| Insulin Sensitivity | Corrected elevated plasma glucose, insulin, and NEFA concentrations; improved glucose/insulin tolerance [3]. | Pre-clinical study in ob/ob mice. |

Table 2: Experimental Binding and Cellular Activity Profile

| Assay Type | Target | Result (IC₅₀ or Effect) | Interpretation |

|---|---|---|---|

| Binding Assay | PPARγ (LanthaScreen TR-FRET) | IC₅₀ = 18.25 μM [3] | Negligible direct activation of PPAR-γ. |

| Binding Assay | Mitochondrial Target | IC₅₀ = 1.38 μM [3] | High affinity for the primary mitochondrial target. |

| Cell-based Assay | Gal4-PPARγ Transactivation | Minimal activation even at 50 μM [3] | Confirms minimal off-target PPAR-γ activity. |

Detailed Experimental Protocols

For reproducibility, here are the methodologies for key experiments cited in the data.

PPARγ Binding Affinity Assay (LanthaScreen TR-FRET)

- Objective: Quantify the ability of azemiglitazone to compete with a fluorescent ligand for binding to the PPARγ ligand-binding domain (LBD) [3].

- Protocol:

- Reagents: Use the commercial LanthaScreen TR-FRET PPARγ Competitor Assay Kit (Invitrogen).

- Procedure: Perform the assay according to the manufacturer's protocol. Briefly, incubate the PPARγ LBD with a Tb-anti-GST antibody, a fluorescent PPARγ ligand, and serially diluted azemiglitazone.

- Data Analysis: Measure FRET signals after incubation. Calculate IC₅₀ values using appropriate software (e.g., Gen5 software from BioTek Instruments), which represents the concentration of azemiglitazone that inhibits 50% of the fluorescent ligand binding [3].

In Vitro PPARγ Transactivation Assay

- Objective: Functionally assess the ability of azemiglitazone to activate PPARγ-mediated transcription [3].

- Protocol:

- Cell Line: HepG2 hepatoma cells.

- Transfection: Co-transfect cells using calcium phosphate coprecipitation with:

- An expression vector for Gal4-PPARγ (containing only the LBD).

- A heterologous firefly luciferase reporter construct driven by five copies of a Gal4 response element.

- An SV40-driven renilla luciferase construct for normalization.

- Treatment: Expose transfected cells to various concentrations of azemiglitazone (0.5 nM to 50 μM), reference PPARγ agonists (rosiglitazone, pioglitazone), or a vehicle control (DMSO) for 24 hours.

- Measurement: Harvest cells 48 hours post-transfection. Measure firefly and renilla luciferase activity using a dual-luciferase assay kit (e.g., Dual-Glo). Correct firefly luciferase activity for transfection efficiency using the renilla luciferase values. Normalize results to the vehicle control [3].

In Vivo Efficacy Study in Diabetic Mice

- Objective: Evaluate the effects of azemiglitazone, alone and in combination with a GLP-1 RA, on body composition and glucose metabolism [1] [2].

- Protocol:

- Animal Model: Diabetic db/db mice.

- Treatment Groups:

- Vehicle control

- GLP-1 RA alone (e.g., liraglutide)

- Azemiglitazone alone

- Combination (Azemiglitazone + GLP-1 RA)

- Body Composition: Perform longitudinal measurements of lean body mass and fat mass using techniques like quantitative magnetic resonance (QMR) or DEXA.

- Metabolic Assessments:

- Glucose Tolerance Test (GTT): After a fast, inject glucose and measure blood glucose and serum insulin levels over time.

- Pancreatic Insulin Content: Analyze pancreatic tissue extracts for insulin content post-study.

- Brown Adipose Tissue: Weigh and/or histologically analyze brown adipose tissue deposits at endpoint.

Future Directions and Therapeutic Potential

The data robustly position azemiglitazone as a promising candidate for addressing the underlying insulin resistance in chronic metabolic diseases. Its potential to be combined with GLP-1 receptor agonists is particularly compelling, as it may create a synergistic therapeutic regimen that promotes healthier weight loss (preserving muscle while losing fat) and improves metabolic parameters more effectively than either agent alone [1] [2] [5]. Cirius Therapeutics has indicated that Phase 3 clinical development is planned to further examine this potential [1] [2].

References

- 1. June 5, 2024 [ciriustx.com]

- 2. Late Breaking Poster Shows a Novel Oral Insulin Sensitizer ... [biospace.com]

- 3. Azemiglitazone (MSDC-0602) | Mitochondrial pyruvate ... [selleckchem.com]

- 4. Targeting mitochondrial transporters and metabolic ... [pmc.ncbi.nlm.nih.gov]

- 5. New Oral Insulin Sensitizer Azemiglitazone May Preserve ... [synapse.patsnap.com]

Azemiglitazone (MSDC-0602K) Dosing in Mouse Models

The table below summarizes key dosing parameters and experimental details from recent studies [1] [2] [3].

| Mouse Model | Administration | Dosage Form | Target Blood Concentration | Key Experimental Findings |

|---|

| Diet-Induced Obese (DIO) C57BL/6 [3] | Oral administration in diet for 2-4 weeks | 300 ppm MSDC-0602 in diet [3] | 2-5 μM [3] | Improved insulin sensitivity in muscle, adipose tissue, and liver Improved mitochondrial oxygen consumption [3] | | HTF-C diet-fed C57BL/6J [3] | Oral administration in diet for 3-12 weeks | 331 ppm MSDC-0602 potassium salt in diet [3] | 2-5 μM [3] | Induced weight loss, decreased plasma ALT & AST Prevented and reversed stellate cell activation and fibrosis [3] | | HTF-C diet-fed LS-Mpc2-/- C57BL/6J [3] | Oral administration in diet for 12 weeks | 331 ppm MSDC-0602 potassium salt in diet [3] | 2-5 μM [3] | Induced weight loss Suppressed stellate cell activation independent of MPC2 function [3] | | Diabetic db/db mice (with Liraglutide) [2] | Not specified in search results | Azemiglitazone + GLP-1 Liraglutide [2] | Not specified in search results | Preserved lean body mass vs. liraglutide alone Synergistic improvement in glucose tolerance Increased brown adipose tissue [2] | | Diet-Induced Obese (DIO) mice (with Tirzepatide) [1] | Not specified in search results | CIR-0602K + Tirzepatide [1] | Not specified in search results | Enhanced skeletal muscle function & mass Synergistic adipose tissue remodeling & "beiging" Reduced weight rebound after tirzepatide discontinuation [1] |

Experimental Protocols & Methodologies

Here are detailed methodologies for key experiments involving azemiglitazone in mouse models.

Assessment in Metabolic Disease Models (DIO and MASH mice) [3]

This protocol is foundational for studying insulin resistance and liver disease.

- Animal Models: Use Diet-Induced Obese (DIO) C57BL/6 mice or mice fed a high-fat, high-fructose, high-cholesterol (HTF-C) diet to induce MASLD/MASH.

- Drug Formulation: Administer azemiglitazone as the potassium salt (MSDC-0602K) mixed directly into the rodent diet.

- Dosing Regimen:

- For DIO mice: Incorporate at a concentration of 300 ppm in the diet for 2-4 weeks [3].

- For HTF-C diet-fed mice: Incorporate at a concentration of 331 ppm in the diet. For prevention studies, administer for 12 weeks starting after 4 weeks on the HTF-C diet. For reversal studies, administer for 3 weeks after 16 weeks on the HTF-C diet [3].

- Key Readouts:

- Metabolic Parameters: Measure plasma insulin, ALT, and AST levels. Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT).

- Body Composition: Monitor body weight and, if possible, analyze body composition (lean vs. fat mass).

- Histology: Analyze liver tissues for steatosis, inflammation, and fibrosis (e.g., H&E staining, Sirius Red staining).

- Mitochondrial Function: Assess oxygen consumption rate in tissues like liver or muscle.

Combination Therapy with GLP-1-Based Agonists [1] [2]

This protocol evaluates the synergistic effects of azemiglitazone with incretin therapies.

- Animal Models: Use Diet-Induced Obese (DIO) mice or diabetic db/db mice.

- Drugs: Azemiglitazone (CIR-0602K) and a GLP-1 receptor agonist (e.g., liraglutide) or a dual GLP-1/GIP agonist (tirzepatide).

- Administration:

- Administer azemiglitazone orally in the diet as described above.

- Administer the GLP-1 agonist via subcutaneous injection at its recommended dose and schedule.

- Key Readouts:

- Body Composition: Quantify changes in lean mass and fat mass using methods like DEXA or MRI. Assess muscle strength (e.g., grip strength test).

- Adipose Tissue Remodeling: Analyze gene expression markers in white adipose tissue (WAT) for "beiging" (e.g., UCP1, PRDM16), inflammation, and adiponectin [1].

- Weight Rebound: After discontinuing the GLP-1 agonist, continue azemiglitazone treatment to monitor weight maintenance versus control groups [1].

- Glucose Metabolism: Perform GTT and measure insulin levels.

Mechanism of Action and Experimental Workflow

The following diagram illustrates the cellular mechanism of azemiglitazone and a generalized workflow for a preclinical combination study.

Key Research Applications and Considerations

- Primary Research Applications: Azemiglitazone is particularly valuable for studying insulin resistance, non-alcoholic steatohepatitis (MASH/NASH), and body composition changes in the context of obesity and type 2 diabetes [2] [3]. Its emerging role is in combination therapies with GLP-1 receptor agonists to mitigate muscle loss and enhance metabolic benefits [1] [2].

- Mechanistic Insights: As a second-generation insulin sensitizer, azemiglitazone's key differentiator is its primary action on the Mitochondrial Pyruvate Carrier (MPC) with minimal direct activation of the PPARγ receptor. This mechanism underlies its efficacy in improving metabolism while potentially avoiding side effects like weight gain and edema associated with older TZD drugs [2].

- Critical Considerations for Experimental Design:

- Formulation: Pay close attention to whether the study uses the parent compound or the potassium salt (MSDC-0602K), as this can affect the concentration in the diet [3].

- Combination Protocols: When co-administering with injectable GLP-1 agonists, ensure proper staggering of treatments if needed and careful monitoring for additive effects on glucose levels to avoid hypoglycemia.

- Confirming Target Engagement: While blood concentrations of 2-5 μM are targeted [3], including functional assays like pyruvate oxidation or mitochondrial respiration can confirm MPC inhibition in your model.

References

Physicochemical & Solubility Profile of Azemiglitazone

Azemiglitazone (MSDC-0602) is a thiazolidinedione-like molecule developed as an insulin sensitizer. Its primary research applications include investigating mitochondrial metabolism and potential treatments for conditions like type 2 diabetes and non-alcoholic steatohepatitis (NASH) [1] [2] [3].

The table below summarizes the essential physicochemical data and solubility information for Azemiglitazone.

| Property | Value / Description |

|---|---|

| CAS Number | 1133819-87-0 [1] |

| Molecular Formula | C₁₉H₁₇NO₅S [1] |

| Molecular Weight | 371.4 g/mol [1] |

| Chemical Name | 5-(4-(2-(3-methoxyphenyl)-2-oxoethoxy)benzyl)thiazolidine-2,4-dione [1] |

| Appearance | White to off-white solid powder [1] |

| Solubility in DMSO | ~125 mg/mL (~336.56 mM) [1] [2] [4] |

| Solubility in Water | < 0.1 mg/mL (practically insoluble) [1] [2] |

Stock Solution Preparation & In Vivo Formulation

For in vitro and in vivo studies, Azemiglitazone typically requires dissolution in DMSO followed by dilution into aqueous buffers or formulating for animal administration.

DMSO Stock Solution for In Vitro Studies

- Procedure: Dissolve Azemiglitazone powder in pure, anhydrous DMSO to a final concentration of 125 mg/mL (336.56 mM). This is the maximum achievable concentration [1] [2] [4].

- Handling: Gently vortex or sonicate the mixture to ensure complete dissolution.

- Storage: Aliquot the stock solution and store at -20°C to -80°C. Avoid repeated freeze-thaw cycles to maintain stability [1].

Working Solutions for In Vivo Administration

The following table outlines two commonly used formulations for oral administration in rodent studies, prepared from a concentrated DMSO stock (e.g., 20.8 mg/mL) [1] [2].

| Component | Formulation 1 | Formulation 2 |

|---|---|---|

| DMSO Stock (20.8 mg/mL) | 100 µL | 100 µL |

| PEG 300 | 400 µL | - |

| Tween 80 | 50 µL | - |

| Saline (or 20% SBE-β-CD in Saline) | 450 µL | 900 µL |

| Final Concentration | 2.08 mg/mL (5.60 mM) | 2.08 mg/mL (5.60 mM) |

| Key Characteristic | Clear solution, suitable for oral gavage [2]. | Clear solution, uses cyclodextrin for solubilization [1]. |

Experimental Protocol: Solubility Determination

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound. The workflow below illustrates this process.

Procedure Details:

- Preparation: Add an excess amount of Azemiglitazone powder to a known volume of the solvent (e.g., DMSO) in a sealed vial [5].

- Equilibration: Agitate the mixture continuously using a mechanical shaker for at least 72 hours (3 days) at a constant temperature (e.g., 25°C) to reach saturation equilibrium [5].

- Separation: Pass the saturated solution through a hydrophilic 0.45 µm PVDF filter to separate the undissolved solid [5].

- Analysis: Dilute the filtrate appropriately with methanol. Measure the absorbance of the diluted sample at 267 nm using a UV-Vis spectrophotometer [5].

- Quantification: Determine the concentration of Azemiglitazone by comparing the absorbance against a pre-established calibration curve (e.g., Absorbance = 21.086 × Concentration - 0.0066) [5].

Mechanism of Action & Research Applications

Azemiglitazone has a dual mechanism of action that distinguishes it from earlier glitazones, making it valuable for metabolic disease and immunometabolism research.

- Primary Research Use: Azemiglitazone is a potent mitochondrial pyruvate carrier (MPC) inhibitor [2] [6]. By blocking the transport of pyruvate into the mitochondria, it alters core metabolism and has been shown to inhibit the release of neutrophil extracellular traps (NETosis) and other inflammatory functions in neutrophils [6].

- Secondary Action: It binds to and activates the peroxisome proliferator-activated receptor gamma (PPARγ) with very low affinity (IC₅₀ of 18.25 µM), which is significantly weaker than classic TZDs like pioglitazone. This "PPARγ-sparing" profile is intended to provide insulin-sensitizing benefits with reduced side effects [1] [2].

Critical Notes for Researchers

- For Research Use Only: Azemiglitazone is strictly for research purposes and not for human consumption [1] [2].

- DMSO Impact: Hygroscopic DMSO can significantly impact solubility; always use newly opened, anhydrous DMSO for preparing stock solutions [2].

- In Vivo Considerations: When administering to animals, the final concentration of DMSO in the formulation should be minimized (typically ≤10%) to avoid toxicity [1] [2].

- Biological Activity Reference: In diet-induced obesity mouse models, blood concentrations of 2-5 µM Azemiglitazone have been shown to improve insulin sensitivity and mitochondrial function [2].

References

- 1. | MSDC-0602 | insulin sensitizer Azemiglitazone [invivochem.com]

- 2. Azemiglitazone (MSDC-0602) | MPC Inhibitor [medchemexpress.com]

- 3. - Metabolic Solutions Development... - AdisInsight Azemiglitazone [adisinsight.springer.com]

- 4. | mTOR | Mitochondrial Metabolism | TargetMol Azemiglitazone [targetmol.com]

- 5. Solubility of Pioglitazone Hydrochloride in Binary and ... [pmc.ncbi.nlm.nih.gov]

- 6. Mitochondrial metabolism is rapidly re-activated in mature ... [pmc.ncbi.nlm.nih.gov]

Azemiglitazone cell culture concentration

Azemiglitazone Application Data

The table below summarizes the key quantitative information available for Azemiglitazone use in experimental models.

| Application / Model System | Concentration / Dosage | Key Experimental Findings / Effects | Context & Source |

|---|---|---|---|

| In Vitro (Liver Mitochondria) | 15 μM for 4 hours | Specifically crosslinks to MPC; inhibits pyruvate oxidation and glucose production. [1] | Mechanistic study on mitochondrial function. [1] |

| In Vivo (Mouse Model of NASH/MASH) | Oral administration to achieve blood concentration of 2-5 μM (via 331 ppm MSDC-0602 potassium salt in diet). [1] | Reduced plasma ALT/AST; suppressed stellate cell activation and fibrosis. [1] | Preclinical model for liver disease. [1] |

| In Vivo (Diet-Induced Obesity Mouse Model) | Oral administration to achieve blood concentration of 2-5 μM (via 300 ppm MSDC-0602 in diet). [1] | Improved insulin sensitivity; increased glucose uptake in muscle, adipose, and heart tissue; improved mitochondrial oxygen consumption. [1] | Preclinical model for metabolic disease. [1] |

Experimental Protocols and Workflows

The following workflows, derived from recent research on MPC inhibition and neutrophil studies, provide a robust methodological foundation for your cell culture experiments with Azemiglitazone.

Protocol 1: General Cell Culture Treatment for MPC Inhibition

This protocol outlines the foundational steps for treating cells with Azemiglitazone, based on methods used to study mitochondrial metabolism. [2] [1]

- Cell Seeding and Adherence: Plate your chosen cell line (e.g., primary hepatocytes, immortalized progenitors, or other relevant metabolic models) in appropriate culture vessels. Allow cells to adhere overnight in their standard complete growth medium (e.g., RPMI 1640 or DMEM supplemented with FBS and antibiotics) at 37°C in a humidified 5% CO₂ incubator. [2]

- Compound Treatment: Prepare a stock solution of Azemiglitazone in DMSO. On the day of the experiment, replace the cell culture medium with fresh experimental medium. Add the Azemiglitazone stock solution directly to the medium to achieve the desired final concentration (e.g., 15 µM). Include vehicle control wells treated with an equal volume of DMSO. [1]

- Incubation: Return the culture vessel to the incubator and treat cells for the required duration. Based on mitochondrial functional studies, an incubation period of 4 hours is a relevant starting point for observing acute metabolic effects. [1]

Protocol 2: Assessing Metabolic Remodeling and NETosis

This protocol details methods for evaluating functional consequences of MPC inhibition, adapted from studies on neutrophil activation. [2]

- Cell Stimulation Post-Treatment: After pre-treatment with Azemiglitazone or vehicle, activate cells using relevant stimuli. In neutrophil studies, agents like ionomycin (1 µM), monosodium urate crystals, or phorbol 12-myristate 13-acetate (PMA) are used to induce processes like NETosis. [2]

- Metabolic Phenotyping:

- Extracellular Flux Analysis: Utilize a Seahorse Analyzer to measure real-time changes in the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in response to MPC inhibition and/or cellular activation. [2]

- Isotopic Tracing with Metabolomics: Culture cells in media containing stable isotope-labeled nutrients (e.g., U-¹³C-glucose or U-¹³C-glutamine). After treatment, perform metabolite extraction and analyze using Liquid Chromatography-Mass Spectrometry (LC-MS) to track flux through metabolic pathways like the TCA cycle. [2]

- Functional Readouts:

- NETosis Quantification: Measure the release of Neutrophil Extracellular Traps (NETs) using fluorescent DNA-binding dyes (e.g., Sytox Green) in a plate reader or via microscopy. [2]

- Other Functional Assays: Investigate downstream effects on cell migration (e.g., using transwell assays), apoptosis (e.g., via flow cytometry with Annexin V staining), and redox status (e.g., measuring ROS with fluorescent probes). [2]

Mechanism of Action and Signaling Context

Azemiglitazone exerts its primary effects by modulating central mitochondrial metabolism, which influences various downstream cellular functions. The following diagram illustrates this signaling context and its functional consequences.

Critical Considerations for Application

- Concentration Selection: The 15 µM concentration is directly supported by in vitro evidence for MPC binding and functional inhibition. [1] Given the lack of extensive dose-response data, it is highly advisable to include a range of concentrations (e.g., 1 µM, 5 µM, 15 µM, 30 µM) in initial experiments to establish an effective and non-toxic dose for your specific cell system.

- Solvent and Stock Preparation: Azemiglitazone is typically prepared as a high-concentration stock solution (e.g., 10-100 mM) in DMSO. Always use a vehicle control (DMSO alone) with a final concentration typically ≤0.1-0.2% to avoid solvent toxicity.

- Cell Type Variability: Be aware that the metabolic effects of MPC inhibition are highly context-dependent. The profound reactivation of mitochondrial metabolism upon cell activation, as seen in neutrophils, may not be present in all cell types. [2] Your experimental outcomes will depend on the inherent metabolic state and flexibility of your model system.

References

Comprehensive Application Notes and Experimental Protocols for Azemiglitazone (MSDC-0602K)

Drug Profile and Mechanism of Action

Azemiglitazone (development code MSDC-0602K) represents a novel insulin sensitizer currently in Phase II clinical development for Metabolic Dysfunction-Associated Steatohepatitis (MASH), previously known as non-alcoholic steatohepatitis (NASH). This second-generation thiazolidinedione analog is formulated as a once-daily oral capsule and is being developed by Cirius Therapeutics with the goal of addressing diseases rooted in insulin resistance, including type 2 diabetes and MASH [1] [2] [3].

The distinctive feature of azemiglitazone lies in its unique molecular targeting. Unlike first-generation thiazolidinediones that primarily function as PPAR-γ agonists, azemiglitazone is specifically engineered to modulate the mitochondrial target of thiazolidinediones (mTOT), now identified as the mitochondrial pyruvate carrier (MPC) [2] [3] [4]. This strategic design allows the compound to harness the beneficial metabolic effects of insulin sensitization while minimizing the adverse effects typically associated with direct PPAR-γ activation, such as weight gain, edema, and bone loss [4]. By targeting the MPC, azemiglitazone acts at a crucial regulatory node in cellular metabolism, rebalancing mitochondrial function and restoring insulin responsiveness across multiple tissues and organs [3].

Table 1: Core Characteristics of Azemiglitazone

| Characteristic | Description |

|---|---|

| Development Code | MSDC-0602K |

| Chemical Designation | Azemiglitazone potassium |

| Molecular Formula | C₁₉H₁₇NO₅S |

| Molar Mass | 371.41 g·mol⁻¹ |

| Mechanism of Action | Mitochondrial pyruvate carrier (MPC) modulator |

| Primary Indications | MASH, Type 2 Diabetes |

| Development Stage | Phase II |

| Route of Administration | Oral |

| Dosing Frequency | Once daily |

Key Research Findings and Experimental Data

Preclinical Evidence

Preclinical studies have demonstrated that azemiglitazone improves insulinemia and ameliorates fatty liver disease in mouse models, both as a monotherapy and in combination with GLP-1 receptor agonists like liraglutide [2]. Research in diabetic db/db mice has revealed that the combination of azemiglitazone with liraglutide produces a synergistic improvement in glucose tolerance that occurs with reduced circulating insulin levels and increased pancreatic insulin content [4].

A particularly noteworthy finding from preclinical body composition assessments is that azemiglitazone preserves lean body mass when co-administered with liraglutide, whereas liraglutide monotherapy typically decreases lean mass [4]. Additionally, azemiglitazone treatment alone and in combination has been shown to increase brown adipose tissue (BAT), which is metabolically beneficial due to its calorie-burning capacity and role in energy expenditure [4].

Clinical Trial Results

In a randomized, double-blind, placebo-controlled Phase IIb study (EMMINENCE trial) conducted over 52 weeks in patients with MASH with and without type 2 diabetes, azemiglitazone demonstrated significant metabolic benefits [2]. Although the trial did not achieve its primary endpoint of reducing the progression of NAFLD activity score (NAS) without fibrosis worsening, the drug showed notable metabolic effects and improved several key parameters [5].

A post-hoc analysis of 23 patients with biopsy-proven MASH and concomitant type 2 diabetes who were already on stable GLP-1 therapy revealed that adding azemiglitazone improved all circulating parameters, particularly HbA1c and liver histology [4]. Azemiglitazone has also shown significant activity in reducing fasting insulin levels, which is increasingly recognized as an important biomarker and potential therapeutic target in metabolic dysfunction-associated steatotic liver disease [4].

Table 2: Key Efficacy Outcomes from Azemiglitazone Clinical Trials

| Parameter | Preclinical Findings | Clinical Trial Results |

|---|---|---|

| Glycemic Control | Synergistic improvement in glucose tolerance with liraglutide [4] | Improved HbA1c in patients on background GLP-1 therapy [4] |

| Body Composition | Preservation of lean mass, increased brown adipose tissue [4] | Not comprehensively reported |

| Liver Histology | Improved fatty liver disease in mice [2] | Improvement in patients combining with GLP-1 therapy [4] |

| Insulin Levels | Reduced circulating insulin, increased pancreatic insulin content [4] | Significant reduction in fasting insulin [4] |

| Liver Fibrosis | Not specifically reported | Metabolic improvements noted in Phase IIb trial [5] |

Detailed Experimental Protocols

In Vivo Assessment in db/db Mouse Model

3.1.1 Objective

To evaluate the effects of azemiglitazone, alone and in combination with the GLP-1 agonist liraglutide, on glycemic control, body composition, and metabolic parameters in a diabetic mouse model.

3.1.2 Materials

- Animals: Diabetic db/db mice (age 8-10 weeks)

- Test Compounds: Azemiglitazone, liraglutide

- Vehicle: Appropriate solvent for oral administration

- Equipment: Metabolic cages, body composition analyzer (EchoMRI), glucose tolerance test supplies

3.1.3 Dosing Protocol

- Azemiglitazone: Administer via oral gavage at designated doses (e.g., 30 mg/kg) once daily

- Liraglutide: Administer via subcutaneous injection at 0.2 mg/kg twice daily

- Combination: Co-administer both compounds at above doses

- Control: Administer vehicle only

- Duration: 6-8 weeks treatment period

3.1.4 Assessment Parameters

- Body Weight: Measured twice weekly

- Body Composition: Lean mass and fat mass quantified weekly using MRI

- Glycemic Control:

- Fasting blood glucose measured weekly

- Intraperitoneal glucose tolerance test (IPGTT) performed at baseline and endpoint

- Insulin levels measured during IPGTT

- Tissue Collection:

- Brown and white adipose tissue weights recorded at sacrifice

- Pancreatic insulin content quantified

- Liver samples collected for histological analysis

Clinical Assessment in MASH Patients

3.2.1 Study Design

- Trial Type: Randomized, double-blind, placebo-controlled

- Population: Adults with biopsy-proven MASH with or without type 2 diabetes

- Duration: 52-week main study period

3.2.2 Dosing Regimen

- Azemiglitazone: Once daily oral administration at doses ranging from 30-60 mg

- Placebo: Matching inert compound

- Concomitant Medications: Stable doses of GLP-1 receptor agonists permitted with separate stratification

3.2.3 Efficacy Endpoints

- Primary Endpoint: Histological improvement in NAFLD Activity Score (NAS) without worsening of fibrosis

- Secondary Endpoints:

- Improvement in liver histology (steatosis, inflammation, ballooning)

- Reduction in liver enzyme levels (ALT, AST)

- Improvement in glycemic parameters (HbA1c, fasting insulin, fasting glucose)

- Changes in lipid profile

- Assessment of non-invasive biomarkers of liver fibrosis (ELF test, Pro-C3)

3.2.4 Safety Monitoring

- Regular Assessment: Adverse event monitoring at each visit

- Laboratory Tests: Comprehensive metabolic panel, hematology, urinalysis

- Special Focus: Edema assessment, bone density monitoring (DEXA scan), body weight changes

Research Applications and Potential

Combination Therapy with GLP-1 Receptor Agonists

Recent research has highlighted the significant potential of azemiglitazone as a combination therapy with GLP-1 receptor agonists [3] [4]. GLP-1s, while effective for weight loss, do not directly address the underlying insulin resistance and often cause reduction in both adipose and lean mass, which may limit their long-term utility [4]. Azemiglitazone complements the mechanism of GLP-1s by targeting the root pathophysiology of insulin resistance while potentially mitigating the lean mass loss associated with GLP-1 monotherapy [4].

This combination approach represents a promising strategy for achieving healthier weight loss characterized by preferential fat reduction while preserving metabolically active lean tissue [4]. The potential to maintain muscle mass during significant weight loss could be particularly beneficial for elderly patients or those with sarcopenia who might otherwise be unsuitable candidates for GLP-1 therapy alone.

Comparative Analysis with Other Investigational Agents

The development landscape for MASH therapeutics has evolved significantly with the recent FDA approval of resmetirom, the first specifically approved medication for NASH (now MASLD) with fibrosis [6]. Azemiglitazone represents a distinct mechanistic approach compared to other investigational agents:

Diagram 1: Mechanism comparison between Azemiglitazone and other MASH therapies

Technical Protocols and Methodologies

Mitochondrial Pyruvate Carrier Binding Assay

5.1.1 Purpose

To evaluate the binding affinity of azemiglitazone to the mitochondrial pyruvate carrier and assess its PPAR-γ transactivation potential compared to first-generation thiazolidinediones.

5.1.2 Materials

- Reagents: Radiolabeled pyruvate, azemiglitazone, pioglitazone, rosiglitazone

- Cellular Models: HepG2 cells, primary hepatocytes

- Equipment: Scintillation counter, fluorescence plate reader

5.1.3 Procedure

- Step 1: Isolate mitochondria from liver tissue or cultured hepatocytes

- Step 2: Incubate mitochondria with varying concentrations of test compounds

- Step 3: Add 14C-pyruvate and measure uptake over time

- Step 4: Calculate inhibition constants (Ki) for MPC binding

- Step 5: Parallel assessment of PPAR-γ activation using reporter gene assays

- Step 6: Compare dose-response curves for MPC binding versus PPAR-γ activation

Histological Assessment of Liver Tissue

5.2.1 Purpose

To quantitatively evaluate the effects of azemiglitazone on liver histology in preclinical models and human trial specimens.

5.2.2 Materials

- Tissue Samples: Liver biopsies from clinical trials or animal models

- Staining Reagents: H&E, Masson's trichrome, Picrosirius red

- Equipment: Light microscope with digital camera, image analysis software

5.2.3 Staining Protocol

- Step 1: Fix liver tissue samples in formalin and embed in paraffin

- Step 2: Section at 4-5μm thickness

- Step 3: Perform H&E staining for general morphology assessment

- Step 4: Perform Masson's trichrome or Picrosirius red staining for collagen detection

- Step 5: Digitize slides using whole slide scanner

5.2.4 Scoring System

- Steatosis Grade: 0 (<5%) to 3 (>66%)

- Lobular Inflammation: 0 (no foci) to 3 (>4 foci per 200x field)

- Hepatocyte Ballooning: 0 (none) to 2 (many cells)

- Fibrosis Stage: 0 (none) to 4 (cirrhosis)

Conclusion and Future Directions

Azemiglitazone represents a promising therapeutic approach for MASH and related metabolic conditions through its novel mechanism targeting the mitochondrial pyruvate carrier [2] [3] [4]. The completed Phase IIb trial has provided evidence of metabolic benefits and established a favorable safety profile relative to first-generation thiazolidinediones [5] [2]. The ongoing clinical development will further clarify its potential as either monotherapy or part of combination regimens, particularly with GLP-1 receptor agonists [3] [4].

Future research directions should focus on optimizing combination protocols, identifying predictive biomarkers of treatment response, and exploring potential benefits in cardiometabolic outcomes beyond liver disease. The planned Phase III clinical trials will be crucial for confirming the potential of azemiglitazone to address the fundamental pathophysiology of insulin resistance underlying multiple chronic metabolic diseases [3] [4].

References

- 1. Azemiglitazone by Cirius Therapeutics for Metabolic ... [pharmaceutical-technology.com]

- 2. Azemiglitazone [en.wikipedia.org]

- 3. Cirius to Present at WuXi Global Forum during J.P. Morgan ... [prnewswire.com]

- 4. June 5, 2024 [ciriustx.com]

- 5. Innovative Drugs First Implemented in Type 2 Diabetes ... [pmc.ncbi.nlm.nih.gov]

- 6. Breakthrough in the Treatment of Metabolic Associated ... [sciencedirect.com]

Azemiglitazone Pharmacokinetics Study Design: Application Notes and Experimental Protocols

Introduction and Drug Properties

Azemiglitazone (MSDC-0602K) represents a novel second-generation insulin sensitizer currently in Phase II clinical development for Metabolic Dysfunction-Associated Steatohepatitis (MASH) and related metabolic conditions. As a once-daily oral therapy, it is specifically engineered to target the mitochondrial pyruvate carrier (MPC) while demonstrating limited binding to the PPAR-γ transcription factor, thereby potentially overcoming the safety limitations associated with first-generation thiazolidinediones. [1] [2] [3]

The molecular structure of azemiglitazone (C₁₉H₁₇NO₅S) with a molar mass of 371.41 g·mol⁻¹ incorporates a thiazolidinedione backbone modified to optimize its mitochondrial targeting capabilities. Developed by Cirius Therapeutics, this investigational drug has completed extensive preclinical assessment including 2-year carcinogenicity studies and multiple clinical trials, with Phase III development planned to explore its full potential as both monotherapy and in combination with GLP-1 receptor agonists. [2] [3] [4]

Table 1: Fundamental Properties of Azemiglitazone

| Property | Specification |

|---|---|

| Chemical Name | 5-[[4-[2-(3-Methoxyphenyl)-2-oxoethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |

| CAS Number | Not publicly disclosed |

| Molecular Formula | C₁₉H₁₇NO₅S |

| Molecular Weight | 371.41 g·mol⁻¹ |

| Dosage Form | Immediate-release oral capsule |

| Storage Conditions | Room temperature (15-30°C) in airtight containers |

Mechanism of Action and Signaling Pathways

Azemiglitazone exerts its pharmacological effects primarily through modulation of the mitochondrial pyruvate carrier (MPC), a key regulator of cellular metabolism situated at the intersection of glycolytic and mitochondrial metabolic pathways. Unlike first-generation insulin sensitizers that directly activate the PPAR-γ nuclear transcription factor, azemiglitazone is designed to minimize PPAR-γ binding while retaining potent insulin-sensitizing effects through mitochondrial targeting. This unique mechanism enables the drug to address underlying insulin resistance while potentially avoiding adverse effects such as weight gain, edema, and bone loss associated with strong PPAR-γ activation. [2] [3] [4]